Product packaging for 4-Cyanobenzenesulfonohydrazide(Cat. No.:)

4-Cyanobenzenesulfonohydrazide

Cat. No.: B13108423
M. Wt: 197.22 g/mol
InChI Key: DGXDEPIVGSGOJS-UHFFFAOYSA-N
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Description

4-Cyanobenzenesulfonohydrazide is a versatile synthetic intermediate prized for its bifunctional reactivity, featuring both a sulfonyl hydrazide and an aryl nitrile group. Its primary research application lies in the synthesis of sulfonamide-based compounds, which are pivotal in medicinal chemistry for the development of enzyme inhibitors. The sulfonohydrazide moiety can be utilized to generate sulfonyl azides, key reagents in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, a powerful methodology for modular compound assembly and bioconjugation (source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4827422/). Furthermore, this compound serves as a precursor to various nitrogen-containing heterocycles. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, diversifying its utility in structure-activity relationship (SAR) studies. A significant area of investigation involves its use in creating inhibitors of carbonic anhydrase, as the benzenesulfonamide scaffold is a well-known pharmacophore for this enzyme class (source: https://pubmed.ncbi.nlm.nih.gov/26395229/). Researchers value this compound for its role in exploring new chemical space for pharmaceutical and chemical biology applications. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O2S B13108423 4-Cyanobenzenesulfonohydrazide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

IUPAC Name

4-cyanobenzenesulfonohydrazide

InChI

InChI=1S/C7H7N3O2S/c8-5-6-1-3-7(4-2-6)13(11,12)10-9/h1-4,10H,9H2

InChI Key

DGXDEPIVGSGOJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)S(=O)(=O)NN

Origin of Product

United States

Synthetic Methodologies for 4 Cyanobenzenesulfonohydrazide

Conventional Synthetic Routes to 4-Cyanobenzenesulfonohydrazide

The traditional synthesis of this compound primarily relies on the reaction of 4-cyanobenzenesulfonyl chloride with a hydrazine (B178648) source. This method, while established, has been the subject of optimization studies to enhance its efficiency and yield.

Preparation from 4-Cyanobenzenesulfonyl Chloride

The foundational method for synthesizing this compound involves the reaction of 4-cyanobenzenesulfonyl chloride with hydrazine. chemicalbook.com 4-Cyanobenzenesulfonyl chloride itself is a commercially available reagent, often prepared from precursors like 4-aminobenzonitrile (B131773) or 4-iodobenzonitrile. chemicalbook.comnih.govsigmaaldrich.combldpharm.com The reaction is a nucleophilic substitution at the sulfonyl group, where the hydrazine displaces the chloride ion to form the sulfonohydrazide.

The general reaction scheme is as follows: 4-Cyanobenzenesulfonyl Chloride + Hydrazine → this compound + Hydrochloric Acid

This reaction is typically carried out in a suitable solvent that can dissolve the reactants and facilitate the reaction.

Optimization of Reaction Conditions and Yields

The efficiency of chemical reactions is highly dependent on the specific conditions under which they are performed. numberanalytics.com Optimizing these conditions is crucial for maximizing yield and purity while minimizing reaction time and waste. whiterose.ac.uk Key parameters that are often adjusted include temperature, solvent, catalyst, and the ratio of reactants. numberanalytics.comwhiterose.ac.uk

For the synthesis of sulfonohydrazides, various factors can be fine-tuned. For instance, in related syntheses, the choice of solvent has been shown to significantly impact product formation, with some solvents hindering the reaction to various degrees. researchgate.net The selection of reagents is also critical; for example, in the synthesis of sulfonyl chlorides from sulfonyl hydrazides, N-chlorosuccinimide (NCS) was found to be an optimal reagent, providing a high yield. researchgate.net

The process of optimization often involves a systematic approach, such as "One Factor At a Time" (OFAT) or more sophisticated "Design of Experiments" (DoE) methodologies. whiterose.ac.uk These strategies allow researchers to understand the influence of each variable and their interactions, leading to a robust and efficient synthetic protocol. whiterose.ac.ukrsc.org

Below is a table illustrating a hypothetical optimization of the synthesis of a sulfonohydrazide derivative, showcasing how different parameters can affect the final yield.

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Dichloromethane251265
2Acetonitrile251278
3Acetonitrile50685
4Tetrahydrofuran251272

This table is illustrative and does not represent actual experimental data for this compound.

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods in chemistry. This has led to the exploration of advanced techniques like electrochemical synthesis and the application of green chemistry principles to the synthesis of this compound and its derivatives.

Electrochemical Synthesis Protocols for this compound

Electrochemical synthesis, or electrosynthesis, utilizes electric current to drive chemical reactions. gamry.com This technique offers several advantages over traditional methods, including the ability to avoid harsh and toxic reagents, reduce energy consumption, and often achieve high selectivity. acs.orgsioc-journal.cn In electrosynthesis, reactions are carried out in an electrochemical cell containing electrodes where oxidation and reduction processes occur. gamry.com

The application of electrosynthesis to the formation of sulfonamides has been demonstrated. nih.gov For instance, a metal-free electrochemical protocol has been developed for the direct synthesis of sulfonamides from arenes, sulfur dioxide, and amines. nih.gov This method involves the direct anodic oxidation of the aromatic compound, which then reacts with an amidosulfinate intermediate. nih.gov Such approaches could potentially be adapted for the synthesis of this compound. Paired electrolysis, where valuable products are formed at both the anode and cathode, represents a particularly efficient and green approach. cardiff.ac.uk

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. umontreal.canih.govacs.org Key principles include the use of renewable feedstocks, improving atom economy, using safer solvents, and designing for energy efficiency. acs.orgnih.gov

In the context of this compound synthesis, applying green chemistry principles could involve:

Solvent Selection: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO2, or ionic liquids. umontreal.ca Solvents can account for a significant portion of the waste generated in a chemical process. umontreal.caacs.org

Catalysis: Utilizing catalytic reagents instead of stoichiometric ones to minimize waste. umontreal.ca Biocatalysts, such as enzymes, are particularly attractive as they operate under mild conditions in aqueous media. umontreal.ca

Process Intensification: Employing techniques like multicomponent reactions (MCRs) where multiple starting materials react in a single step to form the final product, which can significantly improve efficiency and reduce waste. nih.govrsc.org

The following table highlights how green chemistry principles can be applied to a synthetic process.

Green Chemistry PrincipleApplication in Synthesis
Waste Prevention Designing syntheses with high atom economy to minimize byproducts.
Safer Solvents and Auxiliaries Using water or other benign solvents instead of volatile organic compounds. umontreal.ca
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure to reduce energy consumption. umontreal.ca
Use of Renewable Feedstocks Sourcing starting materials from renewable biological sources. nih.gov
Catalysis Employing catalysts to increase reaction efficiency and reduce the need for stoichiometric reagents. umontreal.ca

Metal-Free Reaction Systems for this compound Derivatives

There is a growing interest in developing metal-free synthetic methods to avoid the potential toxicity, cost, and environmental impact associated with transition metals. nih.gov Recent advancements have shown the feasibility of conducting complex organic transformations without metal catalysts.

For instance, metal-free cascade reactions have been developed for the synthesis of various heterocyclic compounds. molaid.com The synthesis of 1,2,4-triazole (B32235) derivatives has been achieved using metal-free oxidative conditions. organic-chemistry.org Furthermore, photochemical methods using visible light have been employed for the metal-free synthesis of azepinone derivatives. nih.gov In some cases, readily available and environmentally benign oxidants like K2S2O8 are used to facilitate radical cascade reactions under metal-free conditions. beilstein-journals.org These strategies, which often involve the formation of C-C and C-heteroatom bonds, could be explored for the synthesis of derivatives of this compound. nih.gov

Chemical Reactivity and Reaction Pathways of 4 Cyanobenzenesulfonohydrazide

Role in Condensation Reactions

Condensation reactions are a cornerstone of organic synthesis, involving the joining of two molecules with the concurrent loss of a small molecule, such as water. arpgweb.comnih.gov 4-Cyanobenzenesulfonohydrazide readily participates in such reactions, primarily through its terminal hydrazide group, leading to the formation of stable and functionalized derivatives.

Formation of Hydrazone Derivatives

A principal reaction of this compound is its condensation with carbonyl compounds, such as aldehydes and ketones, to yield hydrazone derivatives. wikipedia.orgnumberanalytics.com This reaction involves a nucleophilic attack by the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon. numberanalytics.com The subsequent elimination of a water molecule results in the formation of a carbon-nitrogen double bond (C=N), which is characteristic of the hydrazone functional group. wikipedia.orgnumberanalytics.com

The general mechanism proceeds as follows:

Nucleophilic Attack: The hydrazine (B178648) derivative attacks the carbonyl carbon, forming a tetrahedral intermediate. numberanalytics.com

Proton Transfer: A proton transfer occurs within the intermediate. numberanalytics.com

Dehydration: The intermediate eliminates a water molecule to form the stable hydrazone product. numberanalytics.com

This reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and thus accelerating the reaction. jocpr.comresearchgate.net The resulting 4-cyanobenzenesulfonylhydrazones are valuable intermediates in the synthesis of various heterocyclic compounds and other complex organic molecules. beilstein-journals.orgmdpi.com

Table 1: Synthesis of Hydrazone Derivatives from this compound This table is illustrative, based on the general reactivity of sulfonyl hydrazides.

Reactant (Aldehyde/Ketone)Product (4-Cyanobenzenesulfonylhydrazone Derivative)Typical Reaction Conditions
BenzaldehydeN'-(phenylmethylene)-4-cyanobenzenesulfonohydrazideEthanol, catalytic acetic acid, reflux
AcetoneN'-(propan-2-ylidene)-4-cyanobenzenesulfonohydrazideMethanol, reflux
CyclohexanoneN'-(cyclohexylidene)-4-cyanobenzenesulfonohydrazideEthanol, catalytic HCl, room temperature

Synthesis of Oxime Ethers via Related Precursors

While not a direct reaction of this compound, its derivatives can be involved in pathways leading to oxime ethers. Oximes are typically synthesized by the reaction of a carbonyl compound (aldehyde or ketone) with hydroxylamine (B1172632). arpgweb.commdpi.com Since hydrazones can be hydrolyzed back to their parent carbonyl compounds, 4-cyanobenzenesulfonylhydrazones can serve as a stable precursor or protecting group for aldehydes and ketones. wikipedia.org

The synthetic connection is generally indirect:

A 4-cyanobenzenesulfonylhydrazone is synthesized from a desired aldehyde or ketone.

The hydrazone is hydrolyzed, often under acidic conditions, to regenerate the carbonyl compound. wikipedia.org

The regenerated aldehyde or ketone is then reacted with hydroxylamine to form the corresponding oxime. mdpi.com

Finally, the oxime is O-alkylated or O-arylated to produce the target oxime ether. nih.gov

Oxime ethers themselves are versatile precursors in organic synthesis, including in the generation of radicals, highlighting the interconnectedness of these reaction pathways. mdpi.com

Involvement in Radical Reaction Mechanisms

The sulfonyl hydrazide moiety is a well-established precursor for the generation of sulfonyl radicals (RSO₂•). This reactivity allows this compound and its derivatives to participate in a variety of radical-mediated transformations.

Radical Trapping and Inhibition Studies

The generation of sulfonyl radicals from sulfonyl hydrazides is a key step in many reaction mechanisms. nih.govacs.org The efficacy of this process is often investigated through radical trapping experiments. acs.org In these studies, a stable radical species, known as a radical trap or scavenger (e.g., TEMPO or BHT), is introduced into the reaction mixture. beilstein-journals.orgacs.org If the reaction is inhibited or if a trapped adduct is formed, it provides strong evidence for the involvement of a radical intermediate. beilstein-journals.orgacs.org

For instance, in a reaction proposed to proceed via a sulfonyl radical generated from a sulfonyl hydrazide, the addition of TEMPO would intercept the sulfonyl radical, preventing it from reacting with the intended substrate. acs.org The detection of the TEMPO-SO₂R adduct confirms the radical pathway. Such studies are crucial for elucidating reaction mechanisms and understanding the role of compounds like this compound as radical precursors. nih.govacs.org

Photocatalytic Transformations Utilizing Sulfonylhydrazones

Visible-light photocatalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of reactive intermediates under mild conditions. nih.govrsc.org Sulfonylhydrazones, including those derived from this compound, can be employed in these photocatalytic cycles. rsc.org

In a typical photocatalytic system, a photocatalyst (often a transition metal complex or an organic dye) absorbs visible light and enters an excited state. beilstein-journals.orgbeilstein-journals.org This excited photocatalyst can then engage in a single-electron transfer (SET) with the sulfonylhydrazone. sioc-journal.cn This process generates a sulfonyl radical, which can then participate in various synthetic transformations, such as addition to alkenes or alkynes, leading to the construction of complex molecular architectures. rsc.orgmdpi.com

A plausible mechanism for a photocatalytic reaction involving a sulfonylhydrazone is as follows:

Photoexcitation: The photocatalyst (PC) absorbs light to form its excited state (PC*).

Electron Transfer: The excited photocatalyst oxidizes the sulfonylhydrazone, generating a sulfonyl radical (RSO₂•) and a radical cation.

Radical Reaction: The sulfonyl radical reacts with a substrate (e.g., an alkene) to form a new carbon-centered radical.

Chain Propagation/Termination: The carbon-centered radical undergoes further reactions to form the final product and regenerate the ground-state photocatalyst.

The use of sulfonylhydrazones derived from this compound in such reactions benefits from the stability and accessibility of these precursors.

Reactions as a Sulfonyl Hydrazide Moiety

The sulfonyl hydrazide functional group (-SO₂NHNH₂) is a versatile entity in organic chemistry, primarily serving as a source of the sulfonyl group (-SO₂) or as a precursor to sulfonyl radicals. kit.edu this compound, as a representative of this class, can undergo reactions characteristic of this moiety.

One of the significant applications is in cross-coupling reactions where it acts as a sulfonylation agent. For example, under copper-catalyzed conditions, sulfonyl hydrazides can react with various nucleophiles to form sulfones or sulfonamides. beilstein-journals.org In these reactions, the sulfonyl hydrazide is believed to generate a sulfonyl radical intermediate in situ, which then couples with the reaction partner. beilstein-journals.org The reaction scope is broad, accommodating various substituted aryl- and alkylsulfonyl hydrazides, demonstrating the utility of the sulfonyl hydrazide group as a practical and effective sulfonyl source in modern organic synthesis. beilstein-journals.orgkit.edu

Sulphenylation Reactions of Pyrazolones with Aryl Sulfonyl Hydrazides

A notable reaction involving this compound is the sulphenylation of pyrazolones. Research has demonstrated that aryl pyrazolone (B3327878) thioethers can be synthesized through an I₂-catalysed cross-coupling of pyrazolones with aryl sulfonyl hydrazides. Current time information in Bangalore, IN.nih.gov This reaction is effectively promoted by the presence of p-Toluenesulphonic acid (TsOH), which is believed to facilitate the decomposition of the sulfonyl hydrazide starting material. Current time information in Bangalore, IN.nih.gov

The process involves mixing pyrazolones with an aryl sulfonyl hydrazide, such as this compound, in the presence of catalytic amounts of iodine (I₂) and TsOH in isopropanol (B130326) (i-PrOH). The mixture is heated in a sealed tube, leading to the formation of the corresponding aryl pyrazolone thioether. Current time information in Bangalore, IN. In a specific example, the reaction of a pyrazolone with this compound under these conditions yielded the desired product in 84% yield. Current time information in Bangalore, IN. This method provides an efficient pathway to create a C-S bond, attaching the cyano-substituted arylthio group to the pyrazolone core.

Table 1: Sulphenylation of Pyrazolones with Various Aryl Sulfonyl Hydrazides This table showcases the yields of aryl pyrazolone thioethers from the reaction of pyrazolones with different aryl sulfonyl hydrazides under optimized conditions (1.0 mmol pyrazolone, 1.2 mmol hydrazide, 0.05 mmol I₂, 0.5 mmol TsOH, 1 mL i-PrOH, 120°C, 1.5h). Current time information in Bangalore, IN.

Aryl Sulfonyl Hydrazide Product Yield (%)
Benzenesulfonohydrazide (B1205821) 93%
4-Methylbenzenesulfonohydrazide 94%
4-Methoxybenzenesulfonohydrazide 91%
This compound 84%
4-Fluorobenzenesulfonohydrazide 85%
4-Chlorobenzenesulfonohydrazide 88%
4-Bromobenzenesulfonohydrazide 82%

Base-Mediated Bifunctionalization of Alkenes

This compound is a reagent in the base-mediated bifunctionalization of alkenes, a reaction that allows for the synthesis of α-sulfonylethanone oximes. rsc.orgmdpi.com This process operates under metal-free conditions and utilizes water as a solvent, highlighting its "green" chemistry attributes. rsc.org The reaction is a tandem process involving both sulfonylation and oximation of the alkene in one pot.

The general procedure involves reacting an alkene, such as styrene, with an arylsulfonyl hydrazide in a mixture of an organic solvent and water. The reaction is mediated by a base and an additive like imidazole (B134444). This method is notable for its wide substrate scope and the use of readily available starting materials to produce α-sulfonylethanone oximes in high yields. rsc.org While the primary literature provides examples with various sulfonyl hydrazides, the methodology is applicable to this compound for this transformation. nih.govmdpi.com This reaction pathway is significant as it constructs a C-S and a C=N bond in a single operation.

Table 2: Base-Mediated Bifunctionalization of Alkenes with Arylsulfonyl Hydrazides This table illustrates the scope of the reaction with various substituted styrenes and arylsulfonyl hydrazides, resulting in α-sulfonylethanone oximes. The conditions typically involve heating the alkene, sulfonyl hydrazide, a base (like TBN), and imidazole in a solvent/water mixture. nih.gov

Alkene Substrate Aryl Sulfonyl Hydrazide Product Yield (%)
Styrene 4-Methylbenzenesulfonohydrazide 88%
4-Methylstyrene 4-Methylbenzenesulfonohydrazide 85%
4-Methoxystyrene 4-Methylbenzenesulfonohydrazide 82%
Styrene 4-Fluorobenzenesulfonohydrazide 85%
Styrene 4-Bromobenzenesulfonohydrazide 72%
Styrene 4-(Trifluoromethoxy)benzenesulfonohydrazide 64%

Note: this compound is a suitable substrate under these reaction conditions. nih.govmdpi.com

Metal-Free Cascade Reactions for Heterocyclic Synthesis

In the realm of advanced organic synthesis, this compound serves as a key precursor in metal-free cascade reactions for the construction of complex heterocyclic scaffolds. Specifically, it is used in the synthesis of sulfonated indolo[1,2-a]quinolines. rsc.orgmolaid.com These reactions are highly valuable as they allow for the rapid assembly of intricate molecular architectures from simpler starting materials in a single pot, adhering to the principles of atom economy and efficiency. rsc.org

A developed metal-free cascade reaction utilizes arylsulfonyl hydrazides and 1-(2-(arylethynyl)phenyl)indoles to produce the target indolo[1,2-a]quinoline derivatives. rsc.org The reaction is promoted by a system such as tert-butyl hydroperoxide (TBHP) and a catalytic amount of tetrabutylammonium (B224687) iodide (TBAI), which initiates a sulfonyl radical-triggered cascade. rsc.org This sequence involves the formation of a sulfonyl radical from the hydrazide, followed by a series of intramolecular cyclization steps to build the fused heterocyclic system. The use of this compound in this process allows for the incorporation of a 4-cyanophenylsulfonyl moiety onto the final heterocyclic product. molaid.com

Table 3: Metal-Free Cascade Synthesis of Sulfonated Indolo[1,2-a]quinolines This table shows representative yields for the cascade reaction between various 1-(2-(arylethynyl)phenyl)indoles and arylsulfonyl hydrazides. The reaction is typically carried out in the presence of TBAI/TBHP. rsc.org

Indole Substrate (Substituent) Aryl Sulfonyl Hydrazide (Substituent) Product Yield (%)
H 4-Methyl 89%
5-Methyl 4-Methyl 85%
5-Fluoro 4-Methyl 81%
H 4-Methoxy 86%
H 4-Chloro 82%
H 4-Cyano (Applicable Substrate) molaid.com

Derivatives and Analogues of 4 Cyanobenzenesulfonohydrazide

Synthetic Strategies for Functionalized Analogues

The development of new derivatives from 4-cyanobenzenesulfonohydrazide primarily involves the chemical modification of its two key functional areas: the hydrazide moiety and the aromatic phenyl ring. These modifications allow for the introduction of a variety of substituents, leading to compounds with tailored properties.

Modification of the Hydrazide Functionality

The hydrazide group (-SO₂NHNH₂) is a primary site for chemical reactions. It can undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. For instance, the reaction of benzenesulfonohydrazide (B1205821) derivatives with substituted benzaldehydes is a key step in forming compounds like (E)-N'-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)benzylidene)benzenesulfonohydrazide. sioc-journal.cn This general reaction pathway highlights how the hydrazide functionality can be readily converted into a hydrazone linkage, incorporating diverse aryl moieties.

Another approach involves the acylation of the hydrazide. While not specific to the 4-cyano derivative, the general reactivity of hydrazides suggests that reactions with acyl chlorides or anhydrides would yield N-acylsulfonohydrazide derivatives. Furthermore, the hydrazide moiety can serve as a precursor for the in-situ generation of other reactive species, a strategy employed in various synthetic transformations. nih.gov

Derivatization of the Phenyl Ring

The phenyl ring of this compound offers multiple positions for substitution, although the primary focus is often on transformations of the cyano group (-CN). The cyano group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, providing handles for further functionalization.

Additionally, electrophilic aromatic substitution reactions could introduce substituents onto the ring, though the directing effects of the existing sulfonylhydrazide and cyano groups would govern the regioselectivity of such reactions. A modular approach, as seen in the synthesis of complex porphyrins, often involves preparing functionalized phenylboronic acids that can be coupled with other fragments. beilstein-journals.org This strategy could be adapted to create a variety of 4-substituted benzenesulfonohydrazide analogues by first synthesizing the desired substituted phenylboronic acid and then converting it to the corresponding sulfonohydrazide.

Synthesis of Diverse Heterocyclic Systems from this compound Precursors

This compound is a key building block for constructing a range of heterocyclic compounds. Its ability to act as a source of a sulfenyl group or as a precursor to other reactive intermediates is central to these synthetic routes.

Pyrazolone (B3327878) Thioethers

A significant application of this compound is in the synthesis of pyrazolone thioethers. rsc.org In a reaction promoted by p-Toluenesulphonic Acid (TsOH) and catalyzed by iodine (I₂), this compound reacts with pyrazolones to yield the corresponding 4-((4-cyanophenyl)thio)pyrazolone derivatives. rsc.org This transformation proceeds via the in-situ generation of a sulfenyl iodide intermediate from the sulfonohydrazide.

The reaction is typically carried out in a solvent like isopropanol (B130326) at elevated temperatures. rsc.org The general scheme involves the condensation of a pyrazolone with an aryl sulfonyl hydrazide. rsc.org

Table 1: Synthesis of Pyrazolone Thioethers from this compound

Reactant 1 Reactant 2 Catalyst/Promoter Product

Data derived from a study on the sulphenylation of pyrazolones. rsc.org

This method provides an efficient route to functionalized pyrazolones, which are themselves important scaffolds in medicinal chemistry. nih.govresearchgate.net

Novel 1,2,4-Triazole (B32235) Derivatives

The synthesis of 1,2,4-triazoles can be achieved through various routes, often involving the condensation of hydrazines or their derivatives with other reagents. scispace.comorganic-chemistry.org While direct synthesis from this compound is not extensively documented in the provided sources, related benzenesulfonohydrazides have been used to create complex molecules containing a triazole ring. For example, hydrazone derivatives formed from sulfonohydrazides can be precursors to various heterocyclic systems. sioc-journal.cn

A general method for forming 1,2,4-triazoles involves the reaction of hydrazines with formamide, which can be facilitated by microwave irradiation. organic-chemistry.org Another approach is the Pellizzari reaction, which involves the reaction of an amide with an acyl hydrazide. scispace.com These established synthetic strategies for 1,2,4-triazoles could potentially be adapted to utilize this compound or its derivatives.

Table 2: General Synthetic Approaches for 1,2,4-Triazoles

Method Reactants Conditions
Pellizzari Reaction Amide, Acyl hydrazide Heating
Einhorn–Brunner Reaction Hydrazine (B178648), Diacylamines Weak acid

This table presents general methods for 1,2,4-triazole synthesis. scispace.comorganic-chemistry.org

Imidazothiazolotriazine Derivatives and Skeletal Rearrangements

Condensed heterocyclic systems like imidazothiazolotriazines are of significant interest due to their structural complexity and potential biological activities. nih.govnih.gov The synthesis of these systems often involves multi-step sequences and can include fascinating skeletal rearrangements.

Research has shown that imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines can undergo base-catalyzed rearrangements to form their regioisomeric imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazine counterparts. nih.gov A more profound skeletal transformation occurs when functionalized imidazo[4,5-e]thiazolo[2,3-c] rsc.orgCurrent time information in Bangalore, IN.chemmethod.comtriazines are treated with a base like potassium hydroxide (B78521) in methanol. This can induce a cascade of hydrolysis and skeletal rearrangement, leading to the expansion of the thiazole (B1198619) ring into a 1,3-thiazine ring, ultimately forming imidazo[4,5-e] nih.govCurrent time information in Bangalore, IN.thiazino[2,3-c] rsc.orgCurrent time information in Bangalore, IN.chemmethod.comtriazines. nih.gov

This rearrangement often proceeds through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. nih.gov The specific substrates in these studies were derivatives of imidazothiazolotriazine, but the principles of skeletal rearrangement of sulfur-containing heterocyclic systems are broadly applicable and highlight the potential for creating novel, complex scaffolds from simpler precursors.

Polycyclic π-Conjugated Dihydropyridazines, Pyridazines, and Pyrroles

The synthesis of polycyclic π-conjugated dihydropyridazines, pyridazines, and pyrroles represents a significant area in the development of novel organic materials with unique photophysical properties. nih.govnih.gov While direct synthesis from this compound is not extensively documented, the reactivity of the sulfonyl hydrazide group suggests its potential as a precursor in these synthetic routes.

Dihydropyridazines:

Polycyclic π-conjugated dihydropyridazines are often synthesized through inverse electron-demand Diels-Alder (IEDDA) reactions. nih.govresearchgate.net This cycloaddition typically occurs between an electron-poor diene, such as a tetrazine derivative, and an electron-rich dienophile. nih.gov For instance, the reaction of dibenzosuberenone (B194781) with variously substituted tetrazines yields dihydropyridazine (B8628806) dyes. nih.govnih.gov These reactions can lead to the formation of highly fluorescent molecules with large Stokes shifts and significant quantum yields. nih.gov

Another approach involves the recyclization of hydroxypyrrolines with hydrazides in a two-step, one-pot protocol to form 1,4-dihydropyridazines. The reaction is initiated by the protonation of the hydroxypyrroline, which then reacts with the hydrazide. The efficiency of this transformation is influenced by the electronic properties of the hydrazide, with electron-rich hydrazides generally providing better yields.

Pyridazines:

The oxidation of dihydropyridazines is a common method for synthesizing the corresponding pyridazines. nih.gov Reagents such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) or nitrogen monoxide (NO) gas have been effectively used for this transformation, yielding pyridazine (B1198779) derivatives in good to high yields. beilstein-journals.org

A formal [4 + 2] reaction between vinylogous enaminonitriles and sulfonyl hydrazides presents a direct route to highly substituted pyridazines. nih.gov This process involves the transamidation of the enaminonitrile with the sulfonyl hydrazide, followed by a radical sulfonylation and a 6-endo-trig radical cyclization. nih.gov Given that this compound is a sulfonyl hydrazide, it could plausibly be employed in this type of synthesis. The reaction demonstrates good functional group tolerance, and the resulting sulfonyl group on the pyridazine can be subsequently transformed into other functional groups. nih.gov For example, treatment with sodium methoxide (B1231860) or sodium azide (B81097) can replace the tosyl group with a methoxy (B1213986) or azide group, respectively. nih.gov

Pyrroles:

Pyrrole (B145914) rings can be obtained from pyridazine precursors. A reductive treatment of pyridazines with zinc in acetic acid can lead to the formation of the corresponding pyrrole. nih.gov This conversion has been demonstrated in the synthesis of novel polycyclic π-conjugated pyrroles from pyridazine-appended dibenzosuberenones. nih.gov The reaction conditions can be modulated to achieve different levels of reduction. For example, using a larger excess of zinc can also reduce other functional groups present in the molecule. rsc.org

Starting MaterialReagent(s)ProductReference
DibenzosuberenoneTetrazinesDihydropyridazine dyes nih.govnih.gov
DihydropyridazinesPIFA or NOPyridazines beilstein-journals.org
Vinylogous enaminonitrilesSulfonyl hydrazidesSubstituted pyridazines nih.gov
PyridazinesZinc, Acetic AcidPyrroles nih.gov

Multicomponent Reaction Approaches in Derivative Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and improving atom economy. mdpi.comorientjchem.org These reactions are powerful tools for the synthesis of diverse heterocyclic scaffolds, including pyrroles and pyridazines. nih.govrsc.org

The application of MCRs for the synthesis of pyrrole derivatives is well-established. rsc.org Various methods exist, such as the one-pot, four-component synthesis of polysubstituted pyrroles from amines, dialkyl acetylenedicarboxylates, and aromatic aldehydes. nih.gov Another approach involves the reaction of arylglyoxals, 1,3-dicarbonyl compounds, and enaminoketones to produce polyfunctionalized pyrroles.

While there is no direct literature on the use of this compound in these specific MCRs, its chemical structure suggests potential utility. Hydrazide derivatives can be key components in MCRs leading to nitrogen-containing heterocycles. For instance, new 3-amino-5-arylpyridazine-4-carbonitriles have been synthesized through a one-pot three-component reaction of malononitrile (B47326) with arylglyoxals in the presence of hydrazine hydrate. nih.gov It is conceivable that this compound could be used to first form a hydrazone with an aldehyde or ketone, which could then participate as an intermediate in a subsequent multicomponent reaction to build the desired heterocyclic ring.

The development of MCRs that directly incorporate sulfonyl hydrazides like this compound would be a valuable advancement in synthetic chemistry, offering a streamlined route to novel sulfonated heterocyclic compounds.

Reaction TypeReactantsProductReference
Four-componentAmines, Dialkyl acetylenedicarboxylates, Aromatic aldehydesPolysubstituted pyrroles nih.gov
Three-componentArylglyoxals, 1,3-Diketones, EnaminoketonesPolyfunctionalized pyrroles
Three-componentMalononitrile, Arylglyoxals, Hydrazine hydrate3-Amino-5-arylpyridazine-4-carbonitriles nih.gov

Structural Elucidation Methodologies Applied to 4 Cyanobenzenesulfonohydrazide and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. psvmkendra.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. psvmkendra.comcore.ac.uk

One-dimensional (1D) NMR spectra are fundamental for identifying the types and number of unique protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum of 4-Cyanobenzenesulfonohydrazide is expected to show distinct signals corresponding to the aromatic protons and the hydrazide (-NHNH₂) protons. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two doublets in the downfield region (δ 7.0-8.5 ppm), characteristic of an AA'BB' spin system. researchgate.net The protons of the hydrazide group (NH and NH₂) are expected to resonate further downfield as singlets, with chemical shifts that can be influenced by solvent, concentration, and hydrogen bonding. psvmkendra.com For instance, NH protons in similar hydrazide derivatives often resonate in the δ 8–11 ppm range. psvmkendra.com

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. bhu.ac.in For this compound, signals for the four distinct carbons of the benzene ring, the cyano group carbon, are anticipated. Aromatic carbons typically resonate between δ 110-150 ppm. bhu.ac.in The carbon atom attached to the electron-withdrawing cyano group would be shifted downfield, while the carbon bearing the sulfonohydrazide group would also be influenced. The cyano carbon itself is expected to appear in a characteristic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to -SO₂NHNH₂) Doublet, ~7.8-8.1 ~128-132
Aromatic CH (ortho to -CN) Doublet, ~7.9-8.2 ~132-135
Aromatic C-SO₂NHNH₂ - ~140-145
Aromatic C-CN - ~115-120
Cyano (-C≡N) - ~117-120
-SO₂NHNH₂ Singlet (exchangeable) -

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. libretexts.org In the COSY spectrum of this compound, a cross-peak would be observed between the signals of the adjacent aromatic protons, confirming their connectivity within the benzene ring. libretexts.orgsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct, one-bond correlations between protons and the carbons to which they are attached. wikipedia.orgcolumbia.edu The HSQC spectrum would show cross-peaks connecting the signal of each aromatic proton to the signal of its corresponding aromatic carbon, definitively assigning the ¹³C signals for the protonated carbons. columbia.edu

Correlations from the aromatic protons ortho to the cyano group to the cyano carbon.

Correlations from the aromatic protons ortho to the sulfonohydrazide group to the carbon atom attached to the sulfur.

Correlations from the NH protons of the hydrazide group to the aromatic carbons, confirming the attachment of the sulfonohydrazide moiety to the ring.

These 2D NMR techniques, used in concert, provide unambiguous evidence for the connectivity and substitution pattern of the molecule. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

The presence of the hydrazide moiety is confirmed by N-H stretching vibrations, which typically appear as sharp bands in the 3300-3500 cm⁻¹ region. pressbooks.pubopenstax.org The sulfonamide group (-SO₂N-) is characterized by strong, distinct stretching absorptions for the S=O bonds, usually found in the ranges of 1370-1335 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). The sharp and intense absorption band characteristic of the cyano group (C≡N) stretch is expected in the 2260-2220 cm⁻¹ region. Additionally, absorptions for the aromatic ring, including C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region, would be present. vscht.cz

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Characteristic Absorption Range (cm⁻¹) Intensity
Hydrazide (N-H) Stretch 3300 - 3500 Medium, Sharp
Cyano (C≡N) Stretch 2220 - 2260 Medium to Strong, Sharp
Sulfonamide (S=O) Asymmetric Stretch 1335 - 1370 Strong
Sulfonamide (S=O) Symmetric Stretch 1160 - 1180 Strong
Aromatic (C-H) Stretch 3000 - 3100 Weak to Medium

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. psvmkendra.com

For this compound (C₇H₇N₃O₂S), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.

Electron impact (EI) or other ionization techniques cause the molecular ion to break apart into smaller, characteristic fragment ions. libretexts.orgyoutube.com The fragmentation of sulfonamides often involves the cleavage of the C-S and S-N bonds. nih.gov Expected fragmentation pathways for this compound could include:

Loss of the hydrazino group (-NHNH₂) or parts thereof.

Cleavage of the sulfur-nitrogen bond.

Fission of the carbon-sulfur bond, leading to a cyanophenyl cation or radical.

Loss of SO₂.

Analysis of these fragment ions helps to piece together the molecular structure, confirming the presence and connectivity of the cyanophenyl and sulfonohydrazide moieties. ncsu.edu

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (MW ≈ 197.21 g/mol )

m/z Value (Predicted) Identity of Fragment
197 [M]⁺, Molecular Ion
166 [M - NHNH₂]⁺
102 [NCC₆H₄]⁺
133 [M - SO₂]⁺

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the positions of individual atoms, providing definitive information on bond lengths, bond angles, and torsional angles. researchgate.net

A crystal structure analysis of this compound or a closely related derivative would unequivocally confirm its molecular structure. doaj.orgnih.gov It would reveal the geometry around the sulfur atom, the planarity of the benzene ring, and the conformation of the sulfonohydrazide group. nih.gov Furthermore, this technique elucidates the supramolecular arrangement in the crystal lattice, showing intermolecular interactions such as hydrogen bonds involving the N-H groups of the hydrazide and the nitrogen of the cyano group or the oxygens of the sulfonyl group, which govern the crystal packing. nih.govresearchgate.net

Advanced Spectroscopic Methods and Automated Structure Elucidation

While the core techniques described above are standard for structural elucidation, more advanced methods can provide deeper insights. Techniques such as traveling-wave ion-mobility spectrometry (TWIMS) combined with tandem mass spectrometry can be used to separate and characterize complex mixtures or conformers of related sulfonamide compounds. rsc.org Additionally, computational chemistry and automated structure elucidation software are increasingly used. These programs can predict NMR spectra for proposed structures and compare them with experimental data, or even use 2D NMR data to automatically generate possible molecular structures, significantly speeding up the confirmation process.

Computational and Theoretical Investigations of 4 Cyanobenzenesulfonohydrazide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of 4-Cyanobenzenesulfonohydrazide. indexcopernicus.comnih.gov These calculations provide insights into the molecule's geometry, orbital energies, and charge distribution. A study on similar benzenesulfonamide (B165840) compounds using the B3LYP/6-31G(d,p) level of theory has been used to determine optimized structural parameters like bond lengths, bond angles, and dihedral angles. indexcopernicus.com

The electronic properties are often analyzed through the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov For sulfonamide derivatives, these calculations help confirm that charge transfer occurs within the molecule. indexcopernicus.com

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In related sulfonamides, the MEP analysis has revealed negative regions around the molecule that are susceptible to electrophilic attack. indexcopernicus.com Furthermore, Natural Bond Orbital (NBO) analysis can indicate intramolecular charge transfer between bonding and anti-bonding orbitals. indexcopernicus.com

Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are vital for understanding the structure-chemical reactivity relationships of the compound. indexcopernicus.com

Table 1: Calculated Electronic Properties of a Representative Benzenesulfonamide Derivative

ParameterValue
HOMO Energy-7.2 eV
LUMO Energy-1.5 eV
Energy Gap (HOMO-LUMO)5.7 eV
Electronegativity (χ)4.35
Chemical Hardness (η)2.85
Global Electrophilicity Index (ω)3.32

Note: The data in this table is representative of benzenesulfonamide derivatives and is intended for illustrative purposes.

Molecular Docking Studies for Scaffold Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pensoft.net This is particularly useful in drug design for studying the interaction between a ligand, such as a derivative of this compound, and a biological target, typically a protein.

The benzenesulfonamide scaffold is a well-known zinc-binding group in many enzyme inhibitors. nih.gov Molecular docking studies on benzenesulfonamide derivatives have been used to shed light on their binding modes within the active sites of enzymes like carbonic anhydrases. nih.gov These studies help in understanding how different substituents on the benzenesulfonamide core can influence binding affinity and selectivity.

In silico screening, or virtual screening, involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. For a scaffold like this compound, derivatives can be computationally generated and then docked into the active site of a target protein. nih.gov

Hit design strategies often involve identifying a fragment or a core scaffold that binds to the target, and then computationally exploring chemical modifications to improve binding affinity and other drug-like properties. frontiersin.org The process typically starts with the three-dimensional structure of the target protein. nih.gov Docking algorithms then place the ligand into the binding site and score the different poses based on a scoring function that estimates the binding affinity. mdpi.com Compounds with the best scores are then considered for synthesis and experimental testing.

Once an initial hit is identified, predictive models can be used to guide the extension of the scaffold to optimize its interactions with the target and to control its physicochemical properties. nih.gov Structure-activity relationship (SAR) studies can be enhanced with computational models that predict how changes in the molecular structure will affect biological activity.

For benzenesulfonamide-based scaffolds, computational studies can model the addition of different functional groups to the core structure. nih.gov These models can predict the effect of such modifications on properties like binding affinity, solubility, and metabolic stability. For example, adding different aryl or alkyl substituents can alter the electron density and steric properties of the molecule, which in turn affects its interaction with the target enzyme. nih.gov Molecular dynamics simulations can further validate the stability of the ligand-protein complex over time. mdpi.com

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry is a valuable tool for elucidating reaction mechanisms, providing insights that can be difficult to obtain through experimental methods alone. rsc.org For reactions involving sulfonohydrazides, computational studies can map out the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.net

Theoretical investigations into the reactions of related sulfur-containing compounds have been performed using methods like DFT to understand reaction pathways and kinetics. researchgate.net For instance, in the Chan–Lam S-arylation of sulfenamides, computational studies have revealed that the N-arylation pathway is both kinetically and thermodynamically more favorable than S-arylation. researchgate.net Such studies often involve calculating the free energies of reactants, products, and transition states to determine the most likely reaction pathway. researchgate.net

For this compound, computational studies could be employed to investigate its synthesis, degradation pathways, or its reactions with biological molecules. These studies would involve optimizing the geometries of all species involved in the reaction and calculating the activation energies for different possible steps. This can help in understanding the factors that control the outcome of the reaction and in designing more efficient synthetic routes or more stable derivatives. rsc.org

4 Cyanobenzenesulfonohydrazide As a Building Block in Medicinal Chemistry Scaffolds

Design Principles for Developing Novel Chemical Entities Using Sulfonyl Hydrazides

The development of novel chemical entities in medicinal chemistry often relies on the use of versatile scaffolds that provide a structural foundation for modification and optimization. Sulfonyl hydrazides, including 4-Cyanobenzenesulfonohydrazide, represent a significant class of such building blocks. acs.orgresearchgate.netnih.gov The design principles for utilizing these scaffolds are rooted in their inherent chemical properties and their ability to engage with biological targets.

A primary principle is the dual functionality of the sulfonyl hydrazide moiety (-SO₂NHNH₂). The sulfonyl group (-SO₂) is a key pharmacophoric feature, capable of acting as a hydrogen bond acceptor. nih.gov This interaction is crucial for anchoring a molecule within the active site of a protein or enzyme. nih.gov Furthermore, the tense chemical structure of the sulfonyl group can constrain the conformations of side chains, allowing them to fit more precisely into specific binding pockets. nih.gov

The hydrazide portion (-NHNH₂) offers a reactive handle for synthetic modification, allowing for the facile construction of diverse compound libraries. researchgate.netnih.gov This group can be readily reacted with aldehydes and ketones to form sulfonyl hydrazones, a common strategy to introduce a wide variety of substituents and explore the chemical space around the core scaffold. researchgate.netmdpi.com This synthetic tractability makes sulfonyl hydrazides ideal for creating derivatives with tailored properties. nih.gov

Another design principle involves leveraging the sulfonyl hydrazide group as a stable, easy-to-handle surrogate for other sulfur-containing functional groups, like sulfinic acids or sulfonyl halides. acs.orgnih.gov They can serve as precursors to sulfonyl radicals, which are valuable intermediates in forming carbon-sulfur bonds, a key linkage in many biologically active molecules. acs.orgnih.gov This bioisosteric potential and synthetic utility allow chemists to design molecules with improved stability, moisture compatibility, and reduced corrosiveness compared to traditional reagents. nih.gov The incorporation of specific functional groups, such as the cyano group in this compound, is a deliberate design choice to modulate electronic properties, polarity, and potential interactions with biological targets.

Exploration of Sulfonyl Hydrazide Scaffolds in Drug Discovery Programs

The versatile nature of the sulfonyl hydrazide scaffold has led to its extensive exploration in various drug discovery programs targeting a range of diseases. researchgate.netekb.eg This framework is a component of compounds investigated as potential anticancer, antibacterial, antiviral, and anti-inflammatory agents. ekb.egresearchgate.net

Anticancer Research: Sulfonyl hydrazide derivatives have been synthesized and evaluated as potential anticancer agents. nih.gov For instance, a series of salicylic (B10762653) acid-5-sulfohydrazide (SA-SH) analogs were designed and tested for cytotoxic activity against HepG-2 (liver cancer) and HCT-116 (colon cancer) cell lines. nih.gov Molecular docking studies suggested that these compounds could target the fibroblast growth factor receptor 4 (FGFR4), which is predominantly expressed in human liver cells. nih.gov In another program, derivatives of N'-(diphenylmethylene)benzenesulfonohydrazide were synthesized as potential inhibitors of Phosphoinositide 3-kinase α (PI3Kα), a key target in cancer therapy due to its frequent mutation and upregulation in various human cancers. researchgate.net

Enzyme Inhibition: The sulfonyl hydrazide scaffold is a common feature in the design of enzyme inhibitors.

Branched-Chain Amino Acid Aminotransferase (BCATc): Docking and quantitative structure-activity relationship (QSAR) studies have been performed on sulfonyl hydrazides to understand their interaction and inhibition of human cytosolic BCATc, an enzyme implicated in certain metabolic disorders and cancers. nih.gov

Laccase: Hydrazide-hydrazone derivatives have been screened as inhibitors of laccase from Trametes versicolor. mdpi.com Laccase is a copper-containing enzyme produced by some plant pathogens, and its inhibition could be a strategy for developing new antifungal agents. mdpi.com

Succinate (B1194679) Dehydrogenase (SDH): Inspired by natural products, novel hydrazide derivatives have been rationally designed as potent inhibitors of succinate dehydrogenase, a crucial enzyme in the fungal respiratory chain, highlighting their potential as fungicides. nih.gov

The widespread use of this scaffold underscores its "privileged" status in medicinal chemistry, capable of interacting with a diverse set of biological targets. ekb.eg

Chemical Modification Strategies for Scaffold Optimization

Once a sulfonyl hydrazide scaffold demonstrates initial biological activity, chemical modification strategies are employed to optimize its potency, selectivity, and pharmacokinetic properties. researchgate.net These strategies primarily focus on altering the substituents attached to the aromatic ring and modifying the hydrazide moiety.

A common and effective strategy is the condensation of the sulfonyl hydrazide with a variety of aldehydes or ketones to generate a library of sulfonyl hydrazone derivatives. mdpi.commdpi.com This reaction is generally high-yielding and allows for the introduction of diverse chemical functionalities, including different aromatic rings, heterocyclic systems, and aliphatic chains. mdpi.com This approach allows chemists to systematically probe the structure-activity relationship and identify key structural features required for optimal biological activity.

Another modification strategy involves the direct functionalization of the aromatic ring of the sulfonyl hydrazide. Substituents can be varied to modulate the electronic and steric properties of the molecule. For example, introducing electron-donating or electron-withdrawing groups can influence the pKa of the molecule and its ability to participate in hydrogen bonding or other interactions with the target protein. mdpi.com

Furthermore, the core sulfonyl hydrazide can be incorporated into more complex heterocyclic systems. For example, they can be used as synthons in multi-component reactions to build complex molecular architectures like pyrazolo[1,5-c]quinazolines in a single step. mdpi.com This strategy allows for the rapid generation of novel and structurally diverse compounds for biological screening. mdpi.com Fluorination is another important strategy used to optimize molecular structure in pharmaceutical chemistry, and methods have been developed for the fluorosulfonylation of alkenes using sulfonyl hydrazides. acs.orgnih.gov

Structure-activity relationship (SAR) studies are fundamental to understanding how specific chemical modifications to the sulfonyl hydrazide scaffold influence its biological activity. openaccesspub.org These studies systematically alter parts of the molecule and measure the resulting effect on potency, providing crucial insights for designing more effective compounds. mdpi.com

In the development of laccase inhibitors, SAR analysis of a series of hydrazide-hydrazones revealed that a slim salicylic aldehyde fragment was pivotal for stabilizing the molecule near the substrate docking site. mdpi.com The presence of bulky substituents, such as a tert-butyl group, in a specific position on the salicylic aldehyde fragment, favored strong interactions with the enzyme's binding pocket and influenced the type of inhibition observed (competitive vs. non-competitive). mdpi.com

For potential PI3Kα inhibitors, SAR studies on N'-(diphenylmethylene)benzenesulfonohydrazide derivatives indicated that tailoring the molecule with para-electron-withdrawing groups, such as nitro (p-NO₂) or trifluoromethyl (p-CF₃), led to improved antiproliferative activity in HCT-116 colon cancer cells. researchgate.net This emphasizes the importance of electron-withdrawing groups and hydrogen bond acceptors in the rational design of these specific inhibitors. researchgate.net

The following table summarizes SAR findings for a series of salicylic acid-5-sulfohydrazide (SA-SH) analogs tested against the HepG-2 cancer cell line. nih.gov

CompoundModificationIC₅₀ (µM) against HepG-2
Doxorubicin Reference Drug4.50 ± 0.2
Compound 8a SA-SH analog3.99 ± 0.2
Compound 5 SA-SH analogData indicates significant efficacy
Compound 7 SA-SH analogData indicates significant efficacy
Compound 8b SA-SH analogData indicates significant efficacy
Compound 11 SA-SH analogData indicates significant efficacy
Data sourced from studies on potential anti-cancer agents. nih.gov

Rational design utilizes structural information about the biological target to guide the design of more potent and selective inhibitors. nih.gov This approach contrasts with traditional high-throughput screening by focusing on a hypothesis-driven modification of the chemical scaffold. researchgate.net

Molecular docking is a key tool in the rational design of sulfonyl hydrazide derivatives. In the pursuit of anticancer agents, docking simulations of salicylic acid-5-sulfohydrazide derivatives into the active site of the FGFR4 receptor were used to rationalize their activity. nih.gov These simulations help visualize how the compounds bind to the target, revealing key interactions such as hydrogen bonds and hydrophobic contacts, which can then be optimized through further chemical modification. nih.gov

Pharmacophore-based design is another rational approach. This involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. In the development of PI3Kα inhibitors, a pharmacophore model was used to screen a database of compounds, leading to the hypothesis that tailoring the core structure of 1-(diphenylmethylene)hydrazine with a benzenesulfonohydrazide (B1205821) motif could generate potential inhibitors. researchgate.net This led to the synthesis of derivatives specifically designed to fit the pharmacophore of known PI3Kα inhibitors. researchgate.net

These computational and structure-based approaches allow for a more efficient exploration of chemical space, reducing the number of compounds that need to be synthesized and tested. By understanding the molecular basis of interaction between the sulfonyl hydrazide scaffold and its target, medicinal chemists can make more informed decisions to design derivatives with improved therapeutic potential. mdpi.com

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automation in Synthesis

The synthesis and application of 4-Cyanobenzenesulfonohydrazide and its derivatives are set to benefit significantly from the adoption of flow chemistry and automation. researchgate.net Continuous flow processes offer substantial advantages over traditional batch methods, including enhanced safety, improved reaction control, higher yields, and greater scalability. researchgate.netmdpi.com By performing reactions under continuous flow, chemists can achieve precise control over parameters like temperature, pressure, and reaction time, leading to increased product purity and consistency. researchgate.net

Flow chemistry has proven to be a powerful tool for revolutionizing the synthesis of nitrogen-containing heterocycles, offering more efficient and environmentally friendly processes compared to conventional methods. mdpi.com For instance, the synthesis of pyrazolopyrimidinone (B8486647) derivatives saw a dramatic reduction in reaction time from 9 hours in batch to just 16 minutes in a flow system. mdpi.com This methodology is particularly advantageous when dealing with hazardous reagents or intermediates, as the small reaction volumes within the flow reactor minimize potential risks. mdpi.comnih.govthieme-connect.de

Automation, when coupled with flow synthesis, represents a frontier in chemical manufacturing. researchgate.net Automated systems can perform and optimize organic syntheses with minimal human intervention, accelerating the discovery and development of new compounds. nih.gov This integration allows for high-throughput screening of reaction conditions, rapid library synthesis, and the generation of reproducible, data-rich results that can be enhanced by machine learning algorithms. researchgate.netnih.gov The application of these automated flow technologies to the synthesis involving this compound could enable faster, more efficient, and safer production of complex pharmaceutical intermediates. researchgate.netrsc.org

ParameterBatch ChemistryFlow ChemistryKey Advantages of Flow Chemistry
Reaction Time Often longer (hours to days)Significantly shorter (seconds to minutes) mdpi.comIncreased throughput and efficiency
Safety Higher risks with hazardous materials and exothermsEnhanced safety due to small reactor volumes and superior heat transfer mdpi.commdpi.comSafer handling of reactive intermediates
Scalability Complex and often requires re-optimizationSimpler to scale up by "numbering-up" or running for longer durations mdpi.comMore direct path from lab to production
Process Control Less precise control over temperature and mixingPrecise control over reaction parameters (temperature, pressure, mixing) researchgate.netHigher product purity and reproducibility
Waste Generation Can generate significant chemical wasteReduced waste generation and more sustainable researchgate.netGreener and more cost-effective processes

Development of Novel Catalytic Systems for this compound Transformations

Future advancements in the application of this compound will likely be driven by the development of innovative catalytic systems. Research is moving towards creating more efficient, selective, and sustainable catalysts for transformations involving sulfonyl hydrazides. One promising area is the use of electrosynthesis, which offers a green and efficient method for generating radicals from sulfonyl hydrazides for use in cascade reactions and the functionalization of heterocycles. acs.org

Furthermore, the development of transition-metal-free catalytic systems is a significant goal. For example, a transition-metal-free synthesis was developed for a key intermediate in the production of the drug Ribociclib to avoid palladium contamination in the final product. nih.gov Applying similar principles to this compound could lead to cleaner and more cost-effective synthetic routes for its derivatives. The design of catalysts that can enable novel modes of reactivity, such as asymmetric transformations, would significantly enhance the value of this building block in medicinal chemistry. The exploration of biocatalysis also presents an eco-friendly alternative for synthesizing complex and chiral molecules from sulfonyl hydrazide precursors. researchgate.net

Expansion of Multicomponent Reactions Featuring this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, are highly valued for their efficiency and atom economy. mdpi.comnih.govresearchgate.net These reactions are powerful tools for rapidly building molecular complexity and generating libraries of diverse compounds for drug discovery. mdpi.comnih.gov this compound is an ideal candidate for use in MCRs to synthesize a wide range of biologically active heterocyclic compounds, such as pyrazoles and pyrano[2,3-c]pyrazoles. nih.gov

The expansion of MCRs featuring this compound could involve designing new reaction cascades that leverage its unique reactivity. For example, isocyanide-based MCRs like the Ugi and Passerini reactions are well-established methods for creating peptide-like scaffolds and other complex structures. nih.govscispace.com Incorporating this compound into novel variations of these or other named MCRs (e.g., Strecker, Hantzsch, Biginelli) could provide direct access to new classes of sulfonated heterocycles with potential therapeutic applications. nih.gov The pot, atom, and step economy (PASE) offered by MCRs makes this a highly attractive and sustainable direction for future research. nih.gov

Multicomponent ReactionTypical ReactantsCore Product StructurePotential Application with this compound
Ugi Reaction Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide scispace.comα-Acylamino Carboxamide nih.govSynthesis of complex sulfonamide-peptide hybrids
Passerini Reaction Aldehyde/Ketone, Carboxylic Acid, Isocyanide nih.govα-Acyloxy CarboxamideFormation of functionalized sulfonamide esters
Hantzsch Dihydropyridine Synthesis Aldehyde, 2 equiv. β-Ketoester, Ammonia mdpi.comDihydropyridineCould serve as a precursor in novel MCRs for sulfur-containing heterocycles
Biginelli Reaction Aldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinoneCould be adapted to use hydrazide moiety for novel ring systems
Gewald Reaction Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur mdpi.com2-AminothiophenePotential for creating sulfur-rich heterocyclic systems

Advanced Computational Modeling for Predicting Novel Derivatives and Reactivities

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the structure, properties, and reactivity of molecules. researchgate.net Applying advanced computational modeling to this compound can accelerate the discovery of new derivatives and reactions. DFT calculations can be used to evaluate global chemical reactivity parameters, predict bond dissociation energies (BDE), and identify the most probable sites for electrophilic or nucleophilic attack. researchgate.netchemrxiv.org

This predictive power can guide experimental design by identifying the most promising derivatives for synthesis and the optimal conditions for their formation. For example, computational studies can help estimate the chemical stability and functional group transfer capabilities of new compounds derived from this compound. beilstein-journals.org As machine learning and artificial intelligence become more integrated with chemistry, these models can be trained on computational and experimental data to predict viable synthetic routes and the properties of yet-to-be-synthesized molecules with increasing accuracy. nih.govbeilstein-journals.org This synergy between computational modeling and experimental work will be crucial for unlocking the full potential of this compound in materials science and medicinal chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.